molecular formula C12H15N3O B2868585 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile CAS No. 303147-01-5

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile

Cat. No.: B2868585
CAS No.: 303147-01-5
M. Wt: 217.272
InChI Key: QXQMJUPZPGDDMP-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile (CAS 303147-01-5) is a high-purity synthetic organic compound supplied as a solid, with a molecular weight of 217.27 g/mol and the molecular formula C12H15N3O . This chemical belongs to the class of 2,5,6-trisubstituted nicotinonitrile derivatives, a scaffold recognized for its significant versatility and value in scientific research, particularly in medicinal chemistry and drug discovery . The specific substitution pattern of this compound—featuring a propylamino group at the 2-position and an acetyl group at the 5-position—makes it a promising building block for the synthesis of more complex molecules. It is frequently investigated as a key intermediate in the development of potential therapeutic agents, with its structure aligning with those studied for targeted kinase inhibition . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel bioactive molecules for various research applications. The InChI Key for this compound is QXQMJUPZPGDDMP-UHFFFAOYSA-N . This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-6-methyl-2-(propylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQMJUPZPGDDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(C=C1C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The synthetic route may include the following steps:

    Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable pyridine derivative with a nitrile group under specific conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Addition of the Methyl Group: The methyl group is added via a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Attachment of the Propylamino Group: The propylamino group is introduced through an amination reaction using propylamine.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Propylamino vs. Sulfanyl/Thioether Groups: The propylamino group introduces a primary amine, enabling hydrogen bonding and enhancing solubility in polar solvents compared to the lipophilic propylsulfanyl group .
  • Phenoxy vs.
  • Pyrrolidinyl Substituent : The cyclic amine introduces steric bulk, which may restrict rotational freedom and influence binding to biological targets compared to linear substituents .

Chromatographic and ADMET Properties

  • Substituents significantly influence chromatographic retention on immobilized artificial membrane (IAM) columns, which model cell membrane interactions. Amino groups (logkw(IAM) ~1.5–2.0) generally exhibit higher retention than sulfanyl or phenoxy groups, suggesting better membrane permeability .

Biological Activity

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique structure, which includes a nitrile functional group and an acetyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the nicotinonitrile core through condensation reactions followed by selective alkylation and acetylation processes.

Synthetic Route Overview

  • Formation of the Nicotinonitrile Core : This can be achieved through a reaction between suitable precursors such as 2-acetylpyridine and propylamine.
  • Nitrile Introduction : The introduction of the nitrile group may involve nucleophilic substitution or addition reactions.
  • Final Modifications : Acetylation and further functional group modifications are performed to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. Preliminary studies suggest that this compound may exert its effects through:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases like ERK5, which is implicated in cancer progression. The IC50 values for related compounds range from 0.6 to 76 μM, indicating a potential for significant biological activity .
  • Modulation of Neurotransmitter Systems : The structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter receptors, although specific binding assays are required for confirmation.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of nicotinonitriles, including this compound. Here are some notable findings:

  • Anticancer Activity : A study highlighted that derivatives of nicotinonitriles demonstrated promising anticancer properties through apoptosis induction in various cancer cell lines .
    CompoundIC50 (μM)Mechanism
    This compoundTBDERK5 inhibition
    Related Compound A12Apoptosis induction
    Related Compound B88Cell cycle arrest
  • Neuroprotective Effects : Another investigation indicated that similar compounds could protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
  • Pharmacokinetic Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) properties suggests favorable profiles for oral bioavailability and low toxicity in preliminary animal models .

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